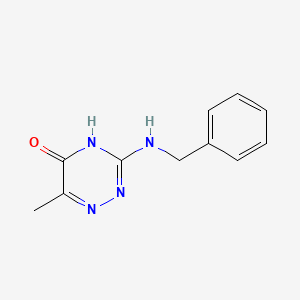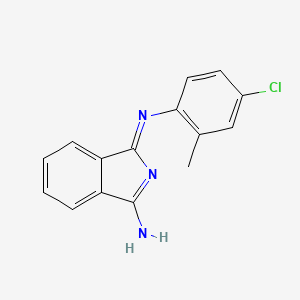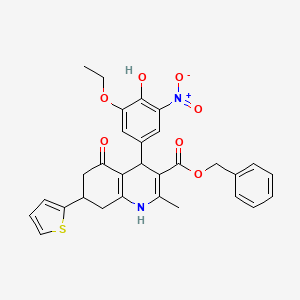
3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ベンジルアミノ)-6-メチル-1,2,4-トリアジン-5(4H)-オンは、トリアジンファミリーに属する複素環式化合物です。この化合物は、3位にベンジルアミノ基、6位にメチル基が置換されたトリアジン環を特徴としています。
2. 製法
合成経路と反応条件
3-(ベンジルアミノ)-6-メチル-1,2,4-トリアジン-5(4H)-オンの合成は、一般的にベンジルアミンと6-メチル-1,2,4-トリアジン-5(4H)-オンを制御された条件下で反応させることで行われます。この反応は通常、エタノールやメタノールなどの適切な溶媒の存在下で行われ、反応を促進するために触媒を必要とする場合があります。反応条件(温度や時間など)は、目的の生成物を高収率かつ高純度で得られるように最適化されます。
工業的製造方法
工業的な設定では、3-(ベンジルアミノ)-6-メチル-1,2,4-トリアジン-5(4H)-オンの製造は、大規模なバッチプロセスまたは連続フロープロセスで行われる場合があります。方法の選択は、目的の生産規模、費用対効果、環境への配慮などの要因によって異なります。工業的な製造方法では、一貫性のある品質と効率性を確保するために、自動反応器やインライン監視などの高度な技術が採用されることがよくあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of benzylamine with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
化学反応の分析
反応の種類
3-(ベンジルアミノ)-6-メチル-1,2,4-トリアジン-5(4H)-オンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: ベンジルアミノ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
酸化: 対応する酸化誘導体の生成。
還元: 官能基が変化した還元誘導体の生成。
置換: ベンジルアミノ基が新しい官能基に置き換わった置換トリアジン誘導体の生成。
科学的研究の応用
3-(ベンジルアミノ)-6-メチル-1,2,4-トリアジン-5(4H)-オンは、次のような科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または生物学的経路のモジュレーターとしての可能性について研究されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: その多様な化学的特性により、農薬や医薬品の開発に使用されています。
作用機序
3-(ベンジルアミノ)-6-メチル-1,2,4-トリアジン-5(4H)-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節する可能性があります。たとえば、炎症性経路に関与する特定の酵素の活性を阻害し、炎症を軽減する可能性があります。正確な分子標的および経路は、特定の用途や使用状況によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
ベンジルアミン: アミン官能基にベンジル基が結合した、より単純な化合物。
6-メチル-1,2,4-トリアジン-5(4H)-オン: ベンジルアミノ置換がない親化合物。
独自性
3-(ベンジルアミノ)-6-メチル-1,2,4-トリアジン-5(4H)-オンは、トリアジン環にベンジルアミノ基とメチル基の両方が存在することによって、他に類を見ないものです。この置換基の組み合わせは、独特の化学的特性と反応性を付与し、研究や産業における特定の用途に役立ちます。
類似化合物との比較
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
6-methyl-1,2,4-triazin-5(4H)-one: The parent compound without the benzylamino substitution.
Uniqueness
3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to the presence of both the benzylamino and methyl groups on the triazine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H12N4O |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
3-(benzylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O/c1-8-10(16)13-11(15-14-8)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15,16) |
InChIキー |
WNQCIXTVCHTXGV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(NC1=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]-5-chloro-2-hydroxybenzohydrazide](/img/structure/B11622728.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)
